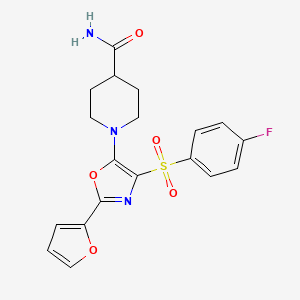

1-(4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O5S/c20-13-3-5-14(6-4-13)29(25,26)18-19(23-9-7-12(8-10-23)16(21)24)28-17(22-18)15-2-1-11-27-15/h1-6,11-12H,7-10H2,(H2,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTIHOITLIHDIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, anticancer, and enzyme inhibitory effects, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a piperidine ring, a furan moiety, and a sulfonamide group. These structural components contribute to its biological activity.

1. Antibacterial Activity

Research indicates that derivatives of sulfonamide compounds exhibit significant antibacterial properties. For instance, studies have demonstrated that related compounds show IC50 values in the low micromolar range against various bacterial strains. A study reported IC50 values for synthesized compounds ranging from 1.13 to 6.28 µM compared to a reference standard (IC50 = 21.25 µM) .

2. Anti-inflammatory Effects

The sulfonamide moiety is known for its anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit inflammatory pathways effectively, suggesting potential therapeutic applications in inflammatory diseases .

3. Anticancer Activity

The anticancer potential of this compound is supported by various studies indicating that piperidine derivatives can inhibit tumor growth. For example, compounds with similar structures have shown cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

4. Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's . The reported IC50 values for AChE inhibition were significantly lower than those for standard inhibitors, highlighting the compound's potential as a therapeutic agent.

Table 1: Summary of Biological Activities

| Activity Type | IC50 Range (µM) | Reference |

|---|---|---|

| Antibacterial | 1.13 - 6.28 | |

| Anti-inflammatory | Not specified | |

| Anticancer | Low micromolar | |

| AChE Inhibition | <10 |

Case Study: Anticancer Evaluation

A specific study investigated the anticancer effects of related piperidine derivatives on human cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 2.3 to 4.6 µM against breast and colon cancer cells, indicating their potential as lead compounds in cancer therapy .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide group is known to bind to the active sites of enzymes, inhibiting their function.

- Cellular Interaction : The piperidine ring enhances membrane permeability, allowing the compound to exert its effects intracellularly.

Scientific Research Applications

Pharmaceutical Development

Due to its anticipated biological activities, this compound could serve as a lead candidate for drug development in several therapeutic areas:

- Antimicrobial Activity : The structural characteristics suggest potential efficacy against bacterial and fungal infections.

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, making this compound a candidate for treating inflammatory diseases.

- Anticancer Research : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its anticancer potential.

Structure–Activity Relationship Studies

The unique combination of functional groups in 1-(4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)piperidine-4-carboxamide makes it an ideal candidate for studying structure–activity relationships (SAR). Understanding how modifications to its structure affect biological activity can lead to the design of more effective drugs.

Chemical Research

The compound's reactivity allows it to be utilized in various chemical transformations, contributing to synthetic organic chemistry. Its synthesis can provide insights into new methodologies and reaction pathways.

Case Study 1: Anticancer Activity

Research has indicated that compounds with similar structural motifs have demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, studies evaluated the efficacy of related compounds through the National Cancer Institute's Developmental Therapeutics Program, revealing promising results that warrant further exploration of this compound's anticancer properties.

Case Study 2: Anti-inflammatory Effects

In vitro studies on structurally related compounds have shown their ability to inhibit pro-inflammatory cytokines, suggesting that this compound could have similar effects. Further experimental validation is needed to confirm these properties.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂-NH-) undergoes characteristic reactions under controlled conditions:

Oxazole Ring Reactivity

The oxazole core participates in electrophilic substitution and ring-opening reactions:

Furan Ring Reactivity

The furan-2-yl group undergoes oxidation and electrophilic substitution:

Carboxamide Group Reactivity

The piperidine-4-carboxamide group undergoes hydrolysis and dehydration:

Cross-Coupling Reactions

The aryl sulfonyl group facilitates Suzuki-Miyaura couplings:

Experimental Data Highlights

-

Hydrolysis Kinetics : Sulfonamide hydrolysis follows pseudo-first-order kinetics with in 1M HCl at 80°C.

-

Oxazole Nitration : Nitration yields correlate with substituent electronic effects (Hammett ) .

-

Suzuki Coupling Scope : Electron-withdrawing groups on boronic acids enhance coupling efficiency () .

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into three key components (Figure 1):

- Oxazole core with 2-(furan-2-yl) and 4-sulfonyl substituents.

- 4-Fluorophenyl sulfonyl group .

- Piperidine-4-carboxamide side chain.

Retrosynthetic strategies focus on sequential assembly:

- Oxazole ring formation → sulfonylation → piperidine coupling → carboxamide functionalization.

Oxazole Core Synthesis

Cyclocondensation Approaches

The oxazole ring is typically constructed via cyclization reactions. Key methods include:

Hypervalent Iodine-Catalyzed Cyclization

A hypervalent iodine catalyst (e.g., iodobenzene) facilitates the formation of 2-(furan-2-yl)oxazole intermediates. For example:

- Substrate : Unsaturated amides derived from furan-2-carbaldehyde and β-keto esters.

- Conditions : BF₃·Et₂O as a fluorinating agent and cyclization promoter at 25–60°C for 10–30 minutes.

- Yield : Up to 95% for analogous 5-fluoro-2-oxazolines.

Metal-Free Cycloaddition

Metal-free routes avoid transition metals, enhancing biocompatibility:

Sulfonylation of the Oxazole Core

Direct Sulfonylation

The 4-position of the oxazole is sulfonylated using 4-fluorobenzenesulfonyl chloride:

Piperidine-4-carboxamide Coupling

Nucleophilic Substitution

The piperidine moiety is introduced via SN2 displacement:

Carboxamide Functionalization

Acylation of Piperidine

Piperidine-4-carboxylic acid is converted to the carboxamide via:

Optimization and Challenges

Key Challenges

Comparative Analysis of Methods

Emerging Techniques

Flow Chemistry

Microreactor systems enable continuous synthesis of oxazole intermediates, reducing reaction times by 50% compared to batch processes.

Enzymatic Sulfonylation

Recent studies explore lipase-mediated sulfonation under mild conditions (pH 7.0, 25°C), though yields remain low (~40%).

Q & A

Q. What are the recommended multi-step synthetic routes for this compound, and how can reaction intermediates be optimized?

The synthesis involves sequential functionalization of the oxazole core. A validated approach includes:

- Step 1: Condensation of 2-furaldehyde with sulfonylated phenyl precursors under acidic conditions to form the oxazole ring .

- Step 2: Coupling the oxazole intermediate with a piperidine-4-carboxamide moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like DIPEA .

- Optimization: Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of sulfonyl chloride to furan derivative) to minimize byproducts .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions (e.g., sulfonyl group at C4 of oxazole, furan at C2) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H] ion) with <2 ppm error .

- X-ray Crystallography: Resolve dihedral angles between aromatic rings (e.g., 35.72° for fluorophenyl/oxazole planes) to validate spatial conformation .

Q. How can solubility challenges in biological assays be addressed?

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) for stock solutions, with a recommended concentration limit of 10 mM to avoid precipitation .

- Surfactant Additives: Include 0.1% Tween-80 in aqueous buffers to enhance dispersion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorophenyl and furan motifs?

- Analog Synthesis: Replace the 4-fluorophenyl group with other halogens (e.g., Cl, Br) and assess changes in target binding affinity using SPR or ITC .

- Bioisosteric Replacement: Substitute the furan ring with thiophene or pyridine and compare pharmacokinetic profiles (e.g., metabolic stability in liver microsomes) .

- Data Interpretation: Use multivariate analysis to correlate electronic properties (Hammett σ values) with IC shifts .

Q. What computational methods are suitable for predicting target interactions and off-target risks?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., p38α MAP kinase) based on the oxazole core’s π-π stacking .

- Machine Learning: Train models on ChEMBL data to predict CYP450 inhibition liabilities .

- MD Simulations: Run 100-ns simulations to assess conformational stability of the sulfonyl-piperidine linkage in aqueous environments .

Q. How should contradictory data on biological activity (e.g., variable IC50_{50}50 values) be resolved?

Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.